molecular formula C14H10Cl2O3S B1359388 2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898778-92-2

2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Cat. No.: B1359388
CAS No.: 898778-92-2
M. Wt: 329.2 g/mol
InChI Key: JYCBJHNTXYUCOF-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is a synthetic organic compound that features a thiophene ring substituted with a dichlorobenzoyl group and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Dichlorobenzoyl Group: The dichlorobenzoyl group can be introduced via Friedel-Crafts acylation, where 2,6-dichlorobenzoyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dioxolane Ring: The dioxolane ring can be attached through a nucleophilic substitution reaction, where a suitable dioxolane derivative reacts with the thiophene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The dichlorobenzoyl group can be reduced to form the corresponding alcohol or alkane.

    Substitution: The chlorine atoms on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dichlorobenzoyl)thiophene: Lacks the dioxolane ring, which may affect its reactivity and applications.

    5-(1,3-Dioxolan-2-YL)thiophene:

    2-(2,6-Dichlorobenzoyl)-5-methylthiophene: Contains a methyl group instead of the dioxolane ring, which may alter its chemical behavior and applications.

Uniqueness

2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is unique due to the presence of both the dichlorobenzoyl and dioxolane groups, which confer distinct chemical properties and potential applications. The combination of these functional groups may enhance its reactivity and versatility in various scientific and industrial contexts.

Properties

IUPAC Name

(2,6-dichlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3S/c15-8-2-1-3-9(16)12(8)13(17)10-4-5-11(20-10)14-18-6-7-19-14/h1-5,14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCBJHNTXYUCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641970
Record name (2,6-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-92-2
Record name (2,6-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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